![molecular formula C17H15N3O5S B2438569 4-硝基-N-(2-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-基)苯磺酰胺 CAS No. 898426-70-5](/img/structure/B2438569.png)
4-硝基-N-(2-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds due to its reactive functional groups.
Biology: : Investigated for its potential as a probe for biological imaging, specifically targeting certain cellular components.
Medicine: : Under research for its possible anti-cancer properties due to its ability to interfere with specific molecular pathways.
Industry: : Employed in the manufacture of specialty dyes and pigments owing to its chromophoric groups.
科学研究应用
- 该化合物的独特结构表明它具有作为抗癌剂的潜力。 研究人员已经研究了其抑制特定细胞途径的能力,包括表皮生长因子受体 (EGFR) 信号传导 . EGFR 抑制剂在癌症治疗中起着至关重要的作用,特别是对于 EGFR 突变驱动的肿瘤。
- 研究人员已经探索了咪唑衍生物的抗菌、抗真菌和抗原生动物潜力 . 我们的化合物可能属于这一类,值得进一步研究。
抗癌特性
抗菌活性
总之,该化合物的有趣结构为研究开辟了令人兴奋的途径。其作为抗癌、抗菌、抗炎和抗病毒剂的潜力,以及其溃疡形成活性,值得进一步研究。此外,利用 QSAR 研究可以指导优化衍生物的设计。 研究人员应该探索这些应用,以释放该化合物在治疗环境中的全部潜力 . 🌟
准备方法
Synthetic Routes and Reaction Conditions
Stepwise Construction: : The synthesis typically starts with the construction of the pyrroloquinoline core, which involves cyclization reactions using precursors like substituted anilines and acyclic dicarboxylic acids.
Nitration and Sulfonation: : The nitration of the benzene ring is achieved using concentrated nitric acid, and subsequent sulfonation is carried out with sulfuric acid under controlled temperature conditions.
Final Assembly: : The final step involves coupling the 4-nitrobenzenesulfonamide moiety with the pyrroloquinoline core under specific conditions, often using coupling agents such as EDCI (ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial synthesis often utilizes continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant feed rates, ensuring higher yield and purity.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation, potentially forming quinone derivatives.
Reduction: : Reduction reactions target the nitro group, converting it into an amine under catalytic hydrogenation conditions.
Substitution: : The benzene ring in the compound is susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Palladium on carbon (Pd/C) and hydrogen gas are frequently used for reducing the nitro group.
Substitution: : Reactions typically use electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products Formed from These Reactions
Oxidation: : Formation of quinone derivatives.
Reduction: : Production of amino derivatives.
Substitution: : Formation of various substituted derivatives depending on the nature of the electrophile used.
作用机制
Mechanism of Effects and Molecular Targets
The compound acts by binding to particular enzymes or receptors within biological systems, inhibiting their activity.
It interacts with molecular pathways such as the inhibition of DNA replication or protein synthesis, depending on the context of its use.
相似化合物的比较
Comparative Analysis with Similar Compounds
Similar Compounds
4-nitro-N-(2-oxo-1,2-dihydroquinolin-6-yl)benzenesulfonamide
4-nitro-N-(2-oxo-3,4-dihydroquinolin-8-yl)benzenesulfonamide
Uniqueness
The tetrahydropyrroloquinoline core of 4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide differentiates it by providing additional reactivity and biological activity.
That should give you a comprehensive overview of 4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide. Anything more specific you'd like to explore about it?
属性
IUPAC Name |
4-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c21-16-10-12-9-13(8-11-2-1-7-19(16)17(11)12)18-26(24,25)15-5-3-14(4-6-15)20(22)23/h3-6,8-9,18H,1-2,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVZIFSZKHZUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
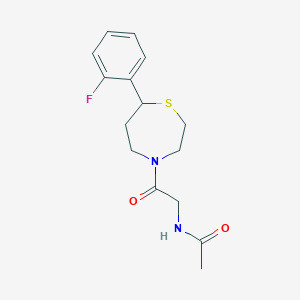
![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide](/img/new.no-structure.jpg)
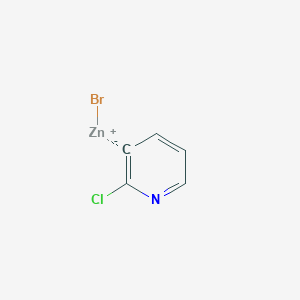
![N-benzyl-4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide](/img/structure/B2438490.png)
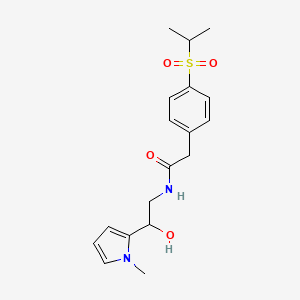
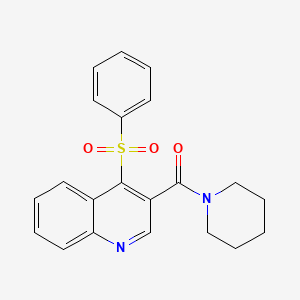
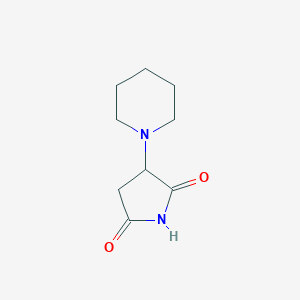
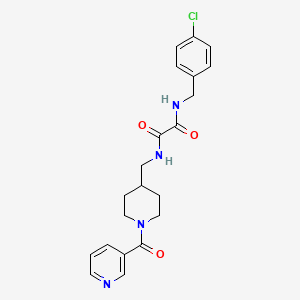
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-phenoxybenzoate](/img/structure/B2438501.png)
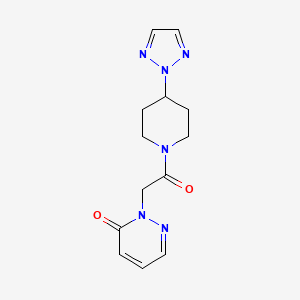
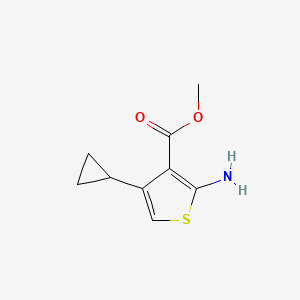
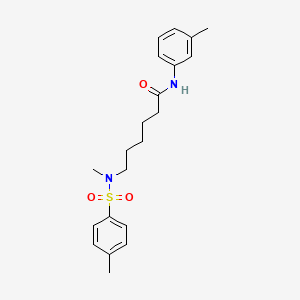
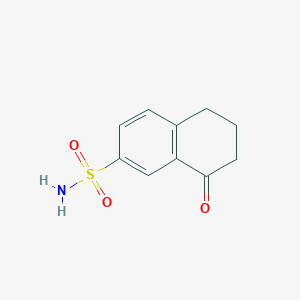
![6-Phenyl-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2438508.png)
